2-Methyl-2-propylpropane-1,3-diyl dinitrate
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Overview
Description
Methylpropylpropanediol dinitrate is an organic compound belonging to the class of alkyl nitrates. These compounds are characterized by the presence of a nitrate group that is O-linked to an alkyl group. Methylpropylpropanediol dinitrate is known for its vasodilatory properties, making it a subject of interest in medical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylpropylpropanediol dinitrate typically involves the nitration of 2-methyl-2-propylpropane-1,3-diol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the dinitrate ester .
Industrial Production Methods: Industrial production of methylpropylpropanediol dinitrate follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to manage the exothermic nature of the nitration reaction. Safety measures are paramount due to the explosive potential of nitrate esters .
Chemical Reactions Analysis
Types of Reactions: Methylpropylpropanediol dinitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can be oxidized to form nitro compounds.
Reduction: The nitrate groups can be reduced to form amines.
Substitution: The nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the nitrate groups, often requiring acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the nitrate groups.
Scientific Research Applications
Methylpropylpropanediol dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrate esters.
Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Explored for potential therapeutic uses in treating conditions like angina pectoris due to its ability to dilate blood vessels.
Industry: Utilized in the production of explosives and propellants due to its energetic properties
Mechanism of Action
Methylpropylpropanediol dinitrate exerts its effects primarily through the release of nitric oxide (NO). Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by activating the enzyme guanylyl cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. The activation of protein kinase G leads to the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation .
Comparison with Similar Compounds
Glyceryl trinitrate: Another nitrate ester used for its vasodilatory properties.
Isosorbide dinitrate: A longer-acting nitrate used in the treatment of angina pectoris.
Ethylene glycol dinitrate: Used in explosives and propellants
Uniqueness: Methylpropylpropanediol dinitrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its balance of vasodilatory effects and stability makes it a valuable compound for both medical and industrial applications .
Properties
CAS No. |
10605-24-0 |
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Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
[2-methyl-2-(nitrooxymethyl)pentyl] nitrate |
InChI |
InChI=1S/C7H14N2O6/c1-3-4-7(2,5-14-8(10)11)6-15-9(12)13/h3-6H2,1-2H3 |
InChI Key |
BLJBDLGFKNXUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Origin of Product |
United States |
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